3-bromo-N-methoxybenzenesulfonamide

Übersicht

Beschreibung

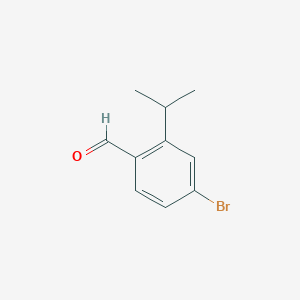

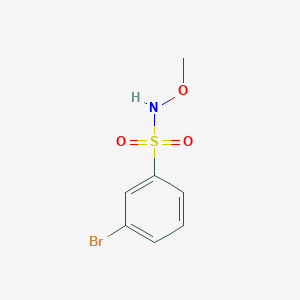

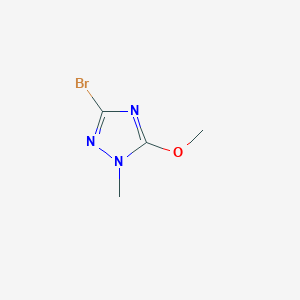

3-bromo-N-methoxybenzenesulfonamide is an organic compound with the chemical formula C7H8BrNO3S . It is also known as BromoMBS. This compound has a molecular weight of 253.11 g/mol. It is a white solid that is soluble in water and ethanol. This compound has both sulfonamide and bromide functional groups.

Molecular Structure Analysis

The molecular structure of 3-bromo-N-methoxybenzenesulfonamide consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass is 266.112 Da and the monoisotopic mass is 264.940826 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-bromo-N-methoxybenzenesulfonamide include a molecular weight of 253.11 g/mol. It is a white solid that is soluble in water and ethanol. The average mass is 266.112 Da and the monoisotopic mass is 264.940826 Da .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to 3-bromo-N-methoxybenzenesulfonamide, have been reported. These compounds exhibit high singlet oxygen quantum yields, making them potential photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are crucial for Type II mechanisms in PDT, indicating their significant potential as Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Halogenation Reactions

Research has shown that compounds related to 3-bromo-N-methoxybenzenesulfonamide participate in halogenation reactions, such as the bromodeprotonation of sodium p-methoxybenzenesulfonate. This process involves the replacement of a hydrogen atom ortho to the methoxy group with a bromine atom. The kinetic hydrogen isotope effects observed in these reactions provide insight into the reaction mechanisms and the influence of bromide ion concentration on these processes (Baliga & Bourns, 1966).

Reaction with Propenylbenzene Derivatives

The reactivity of N, N-dibromobenzenesulfonamide with propenylbenzene derivatives has been studied, producing various substituted bromo and sulfonamido compounds. This research provides valuable insights into the formation of side-chain eliminated compounds and the substitution patterns resulting from these reactions, which could have implications for synthesizing new chemical entities and understanding reaction pathways (Adachi & Otsuki, 1976).

Sulfonamide-focused Libraries in Antitumor Screening

Compounds from sulfonamide-focused libraries, including those structurally related to 3-bromo-N-methoxybenzenesulfonamide, have been evaluated in cell-based antitumor screens. This research has led to the identification of potent cell cycle inhibitors, with some compounds progressing to clinical trials. Such studies highlight the potential of sulfonamide derivatives in developing new antitumor agents and understanding their mechanisms of action (Owa et al., 2002).

Analytical Applications

The synthesis and analytical applications of sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to 3-bromo-N-methoxybenzenesulfonamide, have been explored for its use as an oxidizing titrant in various assays. This research demonstrates the utility of such compounds in analytical chemistry, particularly in the direct titration of substances like ascorbic acid and glutathione, showcasing their potential in simple and rapid analytical procedures (Gowda et al., 1983).

Zukünftige Richtungen

While specific future directions for 3-bromo-N-methoxybenzenesulfonamide are not mentioned in the retrieved data, sulfonamides, the class of organic compounds to which it belongs, have been found to have extensive biological activities, including antitumor, antidiabetic, antiviral, and anti-cancer effects . This suggests potential future research directions in these areas.

Eigenschaften

IUPAC Name |

3-bromo-N-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYRRBNQRWHZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-methoxybenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)